![molecular formula C14H10O3S B3055427 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- CAS No. 646996-28-3](/img/structure/B3055427.png)
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-
Overview
Description
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a complex organic compound that belongs to the benzofuranone family This compound is characterized by the presence of a benzofuranone core structure substituted with a methoxy group and a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- typically involves the condensation of 6-methoxy-3(2H)-benzofuranone with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thienylmethylene linkage. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or methanol to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted benzofuranone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3(2H)-benzofuranone: Lacks the thienylmethylene group but shares the benzofuranone core structure.
2-Thiophenecarboxaldehyde: Contains the thienyl group but lacks the benzofuranone core.
Benzofuranone derivatives: Various derivatives with different substituents on the benzofuranone core.
Uniqueness
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is unique due to the presence of both the methoxy and thienylmethylene groups, which confer distinct chemical and biological properties
Biological Activity
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H12O2S
- Molecular Weight : 258.29 g/mol
- Physical State : Yellowish-brown solid
- Melting Point : 119-120°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform.
Biological Activities
The compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of 3(2H)-Benzofuranone show significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Leishmania species .
- Anticancer Properties : Studies have demonstrated that certain analogues can inhibit the growth of cancer cells. The mechanism involves the modulation of specific cellular pathways and targets, although detailed mechanisms are still under investigation .
- Antimalarial Activity : The compound has shown efficacy against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. For instance, (Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone exhibited an IC50 value of 0.28 μM against the 3D7 strain .
The precise mechanisms through which 3(2H)-Benzofuranone exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets:
- Inhibition of β-Hematin Formation : Some derivatives inhibit β-hematin formation, a critical process in the life cycle of malaria parasites. For example, compound 10g showed an IC50 of 10.78 μM for this activity .
- DNA Disruption : Nitroaryl compounds related to this benzofuranone structure are known to disrupt DNA molecules in pathogens through the formation of active radical anions .
Case Studies and Research Findings
A selection of studies highlights the biological activity of 3(2H)-Benzofuranone and its derivatives:
Synthesis and Derivatives
The synthesis typically involves the condensation reaction between 6-methoxy-3(2H)-benzofuranone and 2-thiophenecarboxaldehyde under basic conditions. Various derivatives have been synthesized to enhance biological activity or target specific diseases.
Properties
IUPAC Name |
6-methoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-16-9-4-5-11-12(7-9)17-13(14(11)15)8-10-3-2-6-18-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNMGIBBSXWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359125 | |
Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646996-28-3 | |
Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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